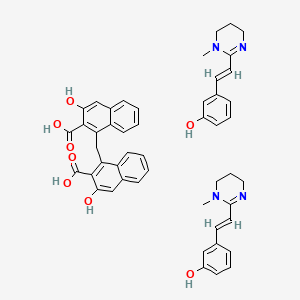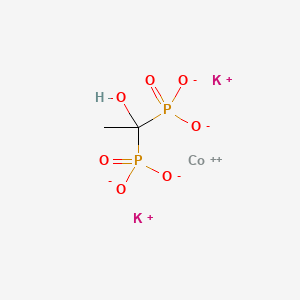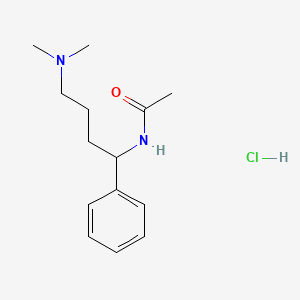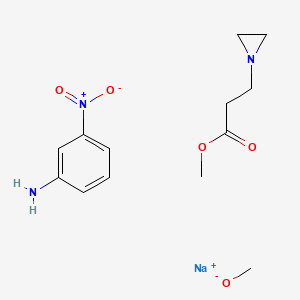
Sodium;methanolate;methyl 3-(aziridin-1-yl)propanoate;3-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;methanolate;methyl 3-(aziridin-1-yl)propanoate;3-nitroaniline is a complex organic compound with the molecular formula C13H20N3NaO5 and a molecular weight of 321.31 g/mol. This compound is a combination of several functional groups, including an aziridine ring, a nitro group, and a methanolate group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;methanolate;methyl 3-(aziridin-1-yl)propanoate;3-nitroaniline typically involves the reaction of methyl 3-(aziridin-1-yl)propanoate with 3-nitroaniline in the presence of sodium methoxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Sodium;methanolate;methyl 3-(aziridin-1-yl)propanoate;3-nitroaniline undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The aziridine ring can be opened through nucleophilic attack.
Substitution: The methanolate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while nucleophilic substitution can result in various substituted products .
Scientific Research Applications
Sodium;methanolate;methyl 3-(aziridin-1-yl)propanoate;3-nitroaniline has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium;methanolate;methyl 3-(aziridin-1-yl)propanoate;3-nitroaniline involves its interaction with various molecular targets and pathways. The aziridine ring can act as an electrophile, reacting with nucleophiles in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 1-Aziridinepropanoic acid, methyl ester compd. with m-nitroaniline and sodium methoxide
- 1-Aziridinepropionic acid, methyl ester compd. with m-nitroaniline and methanol, sodium salt
Uniqueness
Sodium;methanolate;methyl 3-(aziridin-1-yl)propanoate;3-nitroaniline is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industrial settings.
Properties
CAS No. |
99901-02-7 |
|---|---|
Molecular Formula |
C13H20N3NaO5 |
Molecular Weight |
321.30 g/mol |
IUPAC Name |
sodium;methanolate;methyl 3-(aziridin-1-yl)propanoate;3-nitroaniline |
InChI |
InChI=1S/C6H6N2O2.C6H11NO2.CH3O.Na/c7-5-2-1-3-6(4-5)8(9)10;1-9-6(8)2-3-7-4-5-7;1-2;/h1-4H,7H2;2-5H2,1H3;1H3;/q;;-1;+1 |
InChI Key |
USYMQSMIXBPLTR-UHFFFAOYSA-N |
Canonical SMILES |
C[O-].COC(=O)CCN1CC1.C1=CC(=CC(=C1)[N+](=O)[O-])N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


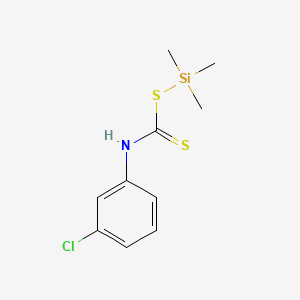
![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 2-exo-chloro-](/img/structure/B13792108.png)
![(4-Chlorophenyl)-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B13792109.png)
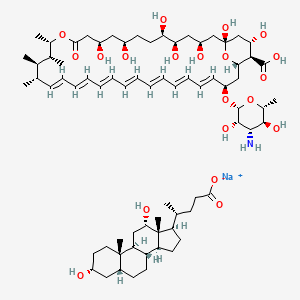
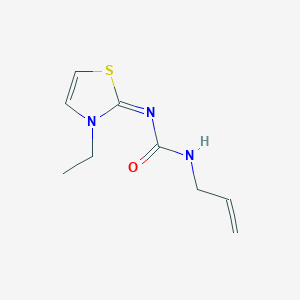
![2,2'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)](/img/structure/B13792132.png)
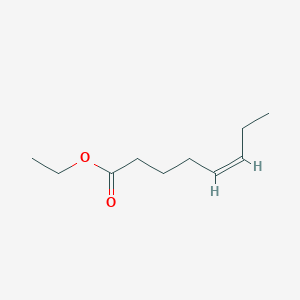
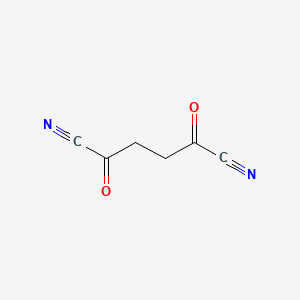
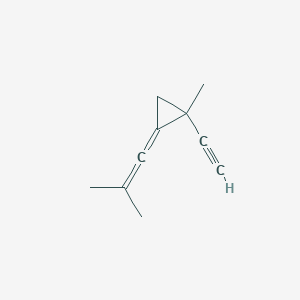
![Tricyclo[3.2.1.02,4]oct-6-ene,8-methylene-](/img/structure/B13792152.png)
